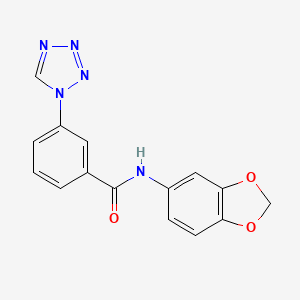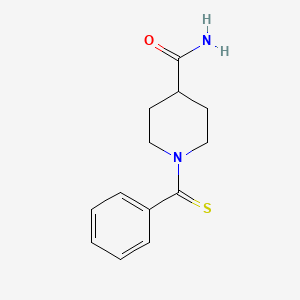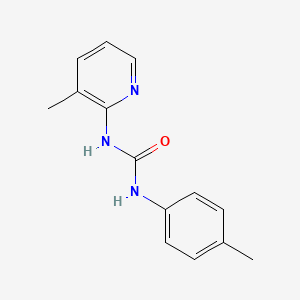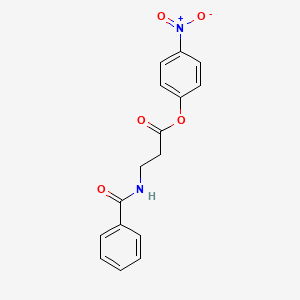![molecular formula C17H20N2O2 B5785472 1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)
1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, also known as AMD, is a synthetic compound that has been widely used in scientific research. It has been found to have several interesting properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is not fully understood. It is believed to inhibit the activity of enzymes by binding to their active sites. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. It has also been found to inhibit the replication of HIV by blocking the activity of reverse transcriptase.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been found to inhibit the production of cytokines and prostaglandins, which are involved in the inflammatory response. This compound has been shown to have a low toxicity profile and is well tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has several advantages as a tool for scientific research. It is easy to synthesize and has a high purity. It has been extensively studied and its properties are well characterized. This compound has been found to have a broad range of biological activities, making it a versatile tool for investigating various biological processes. However, this compound also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone. One area of research is the development of new drugs based on the structure of this compound. Several analogs of this compound have been synthesized and tested for their biological activity. Another area of research is the investigation of the mechanism of action of this compound. The exact biochemical and physiological effects of this compound are not fully understood, and further research in this area could lead to the development of new drugs and therapies. Finally, the use of this compound in combination with other drugs or therapies is an area of research that could lead to new treatment options for various diseases.
Méthodes De Synthèse
The synthesis of 1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone involves the condensation of 4-amino-3-methylacetophenone with 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid anhydride in the presence of acetic anhydride and pyridine. The resulting product is then reduced with sodium borohydride to yield this compound. The purity of the compound can be enhanced by recrystallization from ethanol.
Applications De Recherche Scientifique
1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to inhibit the activity of several enzymes, including tyrosine kinase, protein kinase C, and topoisomerase II. It has also been shown to have antitumor, anti-inflammatory, and antiviral properties. This compound has been used in the development of new drugs for the treatment of cancer, HIV, and other diseases.
Propriétés
IUPAC Name |
1-[4-acetyl-1-(4-amino-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-9-8-14(6-7-15(9)18)19-10(2)16(12(4)20)17(11(19)3)13(5)21/h6-8H,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNYLRVNLSNPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)



![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)

![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)

![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)

![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
